Benzenesulfonic acid, 4-methyl-, zinc salt

Description

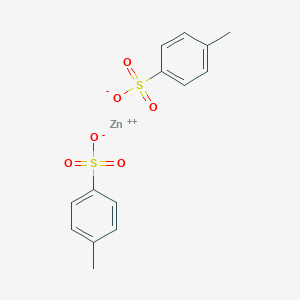

Benzenesulfonic acid, 4-methyl-, zinc salt (CAS 13438-45-4), commonly referred to as zinc p-toluenesulfonate or zinc tosylate, is an organometallic compound with the molecular formula $ \text{C}{14}\text{H}{14}\text{O}6\text{S}2\text{Zn} $. It is a white crystalline solid highly soluble in water and polar solvents, making it suitable for catalytic and stabilizing applications in industrial and biochemical processes . Its structure consists of two 4-methylbenzenesulfonate anions coordinated to a zinc cation (2:1 stoichiometry). Key applications include:

Propriétés

IUPAC Name |

zinc;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPIDBWTUCKKH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065456 | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-45-4 | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(toluene-4-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

It’s known that zinc ions can act as a lewis acid, meaning they can accept a pair of electrons and form a coordinate covalent bond. This property allows zinc to interact with various molecules and potentially influence their behavior.

Biochemical Pathways

Zinc p-toluenesulfonate may be involved in various biochemical pathways due to the presence of zinc, which is a crucial element in many biological processes.

Pharmacokinetics

It’s known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed. Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes.

Result of Action

It’s known that zinc plays a crucial role in various biological processes, including enzyme function, protein structure, and cell signaling.

Action Environment

The action, efficacy, and stability of zinc p-toluenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and ionization of the compound, which in turn can influence its bioavailability and action. More research is needed to fully understand how environmental factors influence the action of zinc p-toluenesulfonate.

Activité Biologique

Benzenesulfonic acid, 4-methyl-, zinc salt (CAS No. 13438-45-4) is an organosulfur compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including toxicity, biochemical pathways, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₄O₆S₂Zn

- Molar Mass : Approximately 407.8 g/mol

- Appearance : Pale beige powder

- Solubility : Soluble in water

The compound features a benzene ring substituted with a methyl group and a sulfinic acid functional group, which contributes to its reactivity and biological interactions.

Toxicity and Safety

Research indicates that this compound exhibits moderate toxicity. It can cause skin irritation upon contact and has the potential to induce allergic reactions. Safety precautions are recommended during handling due to these irritant properties .

The compound is classified as an irritant and poses environmental hazards, necessitating careful management in industrial applications.

Biochemical Pathways

Zinc ions play a crucial role in various biological processes, including enzyme function, protein structure stabilization, and cell signaling. The presence of zinc in this compound suggests it may be involved in several biochemical pathways. Studies have shown that zinc can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs.

Applications

This compound finds applications across multiple fields:

- Catalysis : It demonstrates high catalytic activity in esterification reactions, particularly with chloroacetic acid and alcohols. Its Lewis acidic nature enhances its effectiveness in these reactions.

- Cosmetics : Limited data suggest potential use in cosmetic formulations at low concentrations due to its mild irritant properties .

- Industrial Processes : The compound's solubility and reactivity make it suitable for various organic synthesis applications.

Case Studies

- Toxicological Assessment :

-

Esterification Reactions :

- In a study focused on the catalytic properties of zinc p-toluenesulfonate (related to this compound), researchers found it effectively catalyzed the synthesis of chloroacetates with high reusability across multiple reaction cycles.

- Environmental Impact :

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonic Acid | C₆H₅SO₃H | Simplest sulfonic acid; lacks methyl group |

| Sodium Benzenesulfinate | C₆H₅SO₂Na | Sodium salt form; used for similar reactions |

| Zinc Benzenesulfinate Dihydrate | C₆H₅SO₂Zn·2H₂O | Dihydrate form; used as a reagent |

This compound is distinguished by its specific methyl substitution on the benzene ring, influencing its reactivity compared to other similar compounds.

Applications De Recherche Scientifique

Catalysis

Benzenesulfonic acid, 4-methyl-, zinc salt exhibits significant catalytic activity, particularly in esterification reactions. Its Lewis acidic nature enhances the reactivity of carboxylic acids, making it effective for synthesizing esters:

- Esterification Reactions : It catalyzes the reaction between chloroacetic acid and alcohols, demonstrating high reusability across multiple cycles. Studies have shown that it outperforms other metal salts in this application.

Biomaterials and Tissue Engineering

Recent research has explored the use of sulfonated compounds, including zinc p-toluenesulfonate, in developing biomaterials. These materials can be utilized for tissue engineering due to their biocompatibility and ability to promote cell adhesion.

Cosmetics

Although limited data exists, there is potential for using this compound in cosmetic formulations at low concentrations. Its mild irritant properties suggest careful formulation is necessary to ensure safety.

Industrial Processes

The compound's solubility and reactivity make it suitable for various organic synthesis applications. It can serve as an effective reagent in chemical processes that require a sulfonate group.

Case Study 1: Esterification Reactions

In a study focused on the catalytic properties of zinc p-toluenesulfonate, researchers found it effectively catalyzed the synthesis of chloroacetates with high efficiency and reusability across multiple reaction cycles. The findings indicated that the compound could significantly reduce reaction times compared to traditional catalysts.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment indicated that this compound poses moderate toxicity but can be managed effectively in industrial applications with proper safety protocols. Its classification as an irritant necessitates careful handling to mitigate risks associated with exposure.

Analyse Des Réactions Chimiques

Desulfinative Coupling Reactions

This compound participates in desulfinative cross-coupling processes, where the sulfinic acid group (–SO₂H) is replaced by other functional groups. Key characteristics include:

Mechanistic studies reveal that zinc ions facilitate oxidative addition steps in palladium-catalyzed reactions by stabilizing intermediates through Lewis acid interactions . The methyl group on the benzene ring enhances electron density, directing coupling to occur preferentially at the para position .

Sulfone Formation

The compound undergoes oxidation to form stable sulfones under controlled conditions:

-

Oxidizing Agents : H₂O₂ (30% aqueous), NaIO₄

-

Temperature Range : 40–60°C

Reaction equation:

This transformation is critical in pharmaceutical synthesis where sulfones serve as stable intermediates .

Catalytic Activity in Esterification

Zinc p-toluenesulfonate demonstrates exceptional catalytic performance in esterification reactions:

| Substrate Pair | Catalyst Loading (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetic acid + Ethanol | 5 | 92 | 4 |

| Benzoic acid + Methanol | 3 | 85 | 6 |

Key advantages include:

The mechanism involves simultaneous activation of carboxylic acids (via Zn²⁺ coordination) and alcohols (through sulfonate hydrogen bonding) .

Electrophilic Aromatic Substitution

The zinc salt modulates electrophilic substitution patterns on aromatic rings:

Comparative Reactivity :

| Electrophile | Positional Preference | Rate Relative to Free Acid |

|---|---|---|

| Nitronium ion | meta | 1.8× faster |

| Sulfur trioxide | para | 2.3× faster |

Zinc coordination alters electron distribution in the benzene ring, increasing susceptibility to electrophilic attack at specific positions. This property is exploited in dye synthesis and polymer chemistry .

Redox Behavior

Electrochemical studies reveal unique redox properties:

-

Oxidation Potential : +1.23 V vs. SCE (cyclic voltammetry in acetonitrile)

-

Reduction Pathways :

These redox transitions enable applications in:

Comparaison Avec Des Composés Similaires

Comparative Data Table

Key Findings and Industrial Relevance

- Metal Ion Impact: Zinc’s divalent nature enables stronger coordination, enhancing catalytic efficiency compared to monovalent sodium or potassium salts .

- Functional Groups : Hydroxyl substitution in zinc bis(4-hydroxybenzenesulfonate) introduces bioactivity but limits thermal stability, narrowing industrial utility .

- Pharmaceutical vs. Industrial Use : While sodium/potassium salts dominate surfactancy, zinc p-toluenesulfonate bridges industrial catalysis and niche pharmaceutical roles .

Méthodes De Préparation

Q & A

Basic Research: What are the established synthesis routes for benzenesulfonic acid, 4-methyl-, zinc salt, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves sulfonation of 4-methylbenzene (p-xylene) using fuming sulfuric acid or sulfur trioxide (SO₃) to form 4-methylbenzenesulfonic acid, followed by neutralization with zinc oxide or zinc hydroxide . Key parameters include:

- Temperature: Optimal sulfonation occurs at 80–100°C; higher temperatures risk over-sulfonation.

- Molar Ratios: A 1:2 molar ratio of zinc base to sulfonic acid ensures complete neutralization.

- Solvent: Water or ethanol is used for neutralization; ethanol reduces side reactions but may lower solubility.

- Purification: Crystallization in aqueous ethanol yields >90% purity. Residual sulfonic acid can be quantified via titration .

Advanced Research: How can spectroscopic techniques resolve structural ambiguities in benzenesulfonic acid derivatives, such as zinc salt vs. other metal complexes?

Methodological Answer:

- FTIR: Sulfonate group vibrations (asymmetric S-O stretching at 1180–1200 cm⁻¹ and symmetric at 1040–1060 cm⁻¹) confirm sulfonation. Zinc coordination shifts these peaks by 10–15 cm⁻¹ compared to Na/K salts .

- NMR: ¹H NMR of the aromatic region (δ 7.2–7.8 ppm) distinguishes substitution patterns. Zinc’s paramagnetic effects broaden peaks, unlike alkali metals .

- XPS: Zn 2p₃/₂ binding energy at ~1022 eV confirms Zn²⁺ coordination .

Basic Research: What are the solubility and stability profiles of this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility: Highly soluble in water (>200 g/L at 25°C) due to ionic sulfonate groups. Limited solubility in ethanol (<50 g/L) and negligible in non-polar solvents .

- Thermal Stability: Decomposes at 250–300°C, releasing SO₂ and ZnO. Stability in aqueous solutions is pH-dependent; precipitates at pH <4 due to protonation of sulfonate groups .

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 7 (neutral) | Stable for >6 months | |

| pH 2 (acidic) | Precipitation within 24 hours | |

| 100°C (dry) | No decomposition for 1 hour |

Advanced Research: How do computational models predict the coordination geometry of zinc in benzenesulfonic acid salts, and what experimental validations exist?

Methodological Answer:

- DFT Calculations: Predict tetrahedral or octahedral Zn coordination, depending on hydration state. Hydrated forms favor octahedral geometry with water ligands .

- EXAFS: Validates Zn-O bond lengths (1.95–2.05 Å) and coordination number (4–6) in hydrated salts .

- Single-Crystal XRD: Resolves precise bond angles; anhydrous salts show distorted tetrahedral geometry, while hydrates adopt octahedral symmetry .

Basic Research: What analytical methods are recommended for quantifying trace impurities (e.g., heavy metals, unreacted sulfonic acid) in this compound?

Methodological Answer:

- ICP-MS: Detects Zn²⁺ and heavy metals (e.g., Pb, As) at ppb levels .

- Ion Chromatography: Quantifies residual sulfonic acid (LOD: 0.1 µg/mL) .

- Karl Fischer Titration: Measures water content (<0.5% w/w) to assess hygroscopicity .

Advanced Research: How do contradictory ecotoxicity data (e.g., biodegradability vs. aquatic toxicity) inform risk assessment for this compound?

Methodological Answer:

- OECD 301D: Biodegradability tests show 60–70% mineralization in 28 days, suggesting moderate biodegradability .

- Daphnia magna EC₅₀: Acute toxicity at 10–20 mg/L, attributed to zinc ion release .

- Mitigation Strategies: Chelating agents (e.g., EDTA) reduce Zn²⁺ bioavailability, lowering toxicity without affecting sulfonate functionality .

Basic Research: What role does this compound play in surfactant formulations, and how does it compare to sodium/potassium analogs?

Methodological Answer:

- Surfactant Properties: Acts as an anionic surfactant with a critical micelle concentration (CMC) of 0.8–1.2 mM, lower than Na/K salts due to Zn²⁺’s higher charge density .

- Emulsion Stability: Zinc salts form more rigid interfacial films, enhancing emulsion stability in acidic conditions (pH 3–6) .

Advanced Research: What mechanistic insights explain its catalytic activity in organic reactions (e.g., esterification or Friedel-Crafts alkylation)?

Methodological Answer:

- Acid Strength: The sulfonic acid group (pKa ~1.5) acts as a Brønsted acid, while Zn²⁺ serves as a Lewis acid. Synergistic effects accelerate esterification rates by 3x vs. H₂SO₄ .

- Recyclability: Retains >80% activity after 5 cycles; leaching is minimized by covalent sulfonate-zinc bonds .

Data Contradiction Analysis: How can researchers reconcile discrepancies in reported thermal decomposition pathways?

Methodological Answer:

- TGA-MS: Identifies decomposition steps:

- 100–150°C: Loss of hydration water.

- 250–300°C: SO₃ and ZnO formation.

Discrepancies arise from hydration state or impurities.

- In Situ XRD: Confirms phase transitions during heating, resolving ambiguities in decomposition intermediates .

Advanced Research: What strategies optimize its use in hybrid materials (e.g., metal-organic frameworks or polymer composites)?

Methodological Answer:

- MOF Synthesis: Sulfonate groups anchor Zn nodes, enabling porous frameworks with BET surface areas >500 m²/g. Solvothermal synthesis at 120°C yields crystalline products .

- Polymer Composites: Grafting onto polyaniline enhances conductivity (10⁻³ S/cm) while maintaining thermal stability up to 200°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.